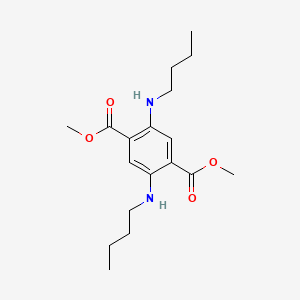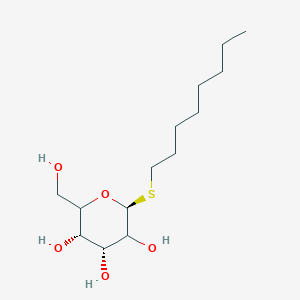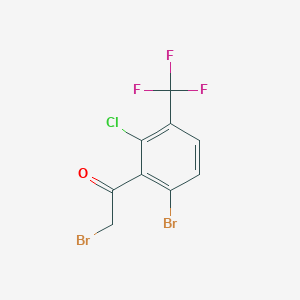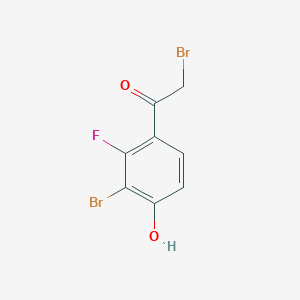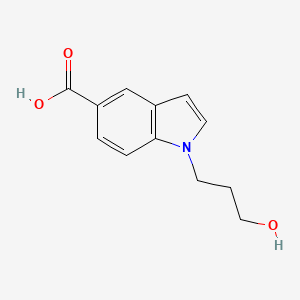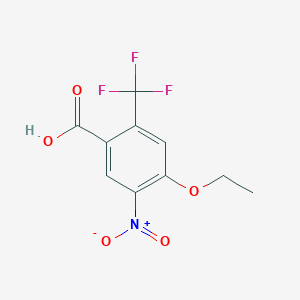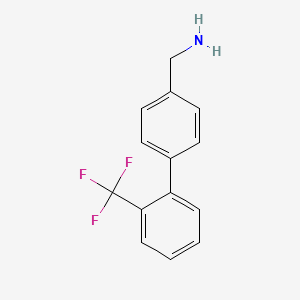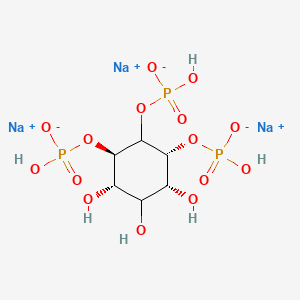
D-myo-Inositol-1,2,6-triphosphate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,6-Inositol trisphosphate is a chemical compound that belongs to the family of inositol phosphates. It is composed of an inositol ring with three phosphate groups attached at the 1, 2, and 6 carbon positions. This compound plays a significant role in various cellular processes, particularly in signal transduction pathways where it acts as a secondary messenger.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-inositol trisphosphate typically involves the phosphorylation of inositol. One common method includes the use of phosphoric acid and specific catalysts to achieve selective phosphorylation at the desired positions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct attachment of phosphate groups.
Industrial Production Methods
Industrial production of 1,2,6-inositol trisphosphate may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound from other reaction by-products.
化学反応の分析
Types of Reactions
1,2,6-Inositol trisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, which can be achieved using different reagents depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in an alcohol solvent.
Substitution: Various halogenating agents or nucleophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could produce dephosphorylated inositol derivatives.
科学的研究の応用
1,2,6-Inositol trisphosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: The compound is crucial in studying cellular signaling pathways, particularly those involving calcium release.
Medicine: Research on 1,2,6-inositol trisphosphate contributes to understanding diseases related to calcium signaling, such as certain neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in various biochemical assays.
作用機序
1,2,6-Inositol trisphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and gene expression. The molecular targets involved in this pathway include inositol trisphosphate receptors and calcium channels.
類似化合物との比較
Similar Compounds
1,4,5-Inositol trisphosphate: Another inositol phosphate with phosphate groups at the 1, 4, and 5 positions.
1,3,4-Inositol trisphosphate: Phosphate groups are attached at the 1, 3, and 4 positions.
Uniqueness
1,2,6-Inositol trisphosphate is unique due to its specific phosphorylation pattern, which influences its binding affinity and activity in cellular signaling pathways. This distinct structure allows it to interact with different receptors and enzymes compared to other inositol phosphates, making it a valuable tool in research and industrial applications.
特性
分子式 |
C6H12Na3O15P3 |
|---|---|
分子量 |
486.04 g/mol |
IUPAC名 |
trisodium;[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3+,4-,5-,6?;;;/m1.../s1 |
InChIキー |
JENABGGDGLKLTB-AQRYRWCSSA-K |
異性体SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
正規SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


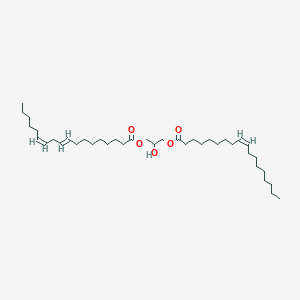


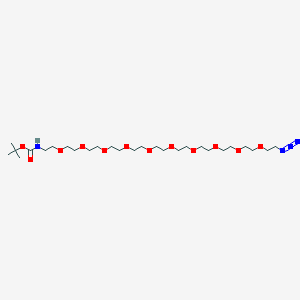
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
